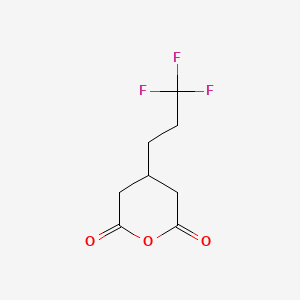
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is a chemical compound with the molecular formula C8H9F3O3 It is characterized by the presence of a trifluoropropyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione typically involves the reaction of a suitable precursor with trifluoropropyl reagents under controlled conditions. One common method is the reaction of 3,3,3-trifluoropropyl bromide with a dihydropyran derivative in the presence of a base, followed by oxidation to form the oxane-2,6-dione structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxane-2,6-dione to its corresponding alcohol or other reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane-2,6-dione structure can participate in various chemical reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 4-(3,3,3-Trifluoropropyl)oxane-2,5-dione
- 4-(3,3,3-Trifluoropropyl)oxane-2,4-dione
- 4-(3,3,3-Trifluoropropyl)oxane-2,3-dione
Comparison: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is unique due to the position of the oxane ring and the trifluoropropyl group. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H9F3O3 |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
4-(3,3,3-trifluoropropyl)oxane-2,6-dione |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)2-1-5-3-6(12)14-7(13)4-5/h5H,1-4H2 |
Clave InChI |
OLIWRRIOQAWQDI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)OC1=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















